molecular formula C11H22N2O B12097380 Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide

Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide

Cat. No.: B12097380
M. Wt: 198.31 g/mol
InChI Key: MDBCHNJDGRACES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Tranexamic acid can be synthesized through various routes. One common method involves the reaction of cyclohexanone with hydroxylamine to form trans-4-(aminomethyl)cyclohexanone. Subsequent treatment with hydrochloric acid yields the desired compound.
    • Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
  • Chemical Reactions Analysis

    • Tranexamic acid undergoes several types of reactions:

        Oxidation: It can be oxidized to form its corresponding carboxylic acid derivative.

        Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

        Substitution: Tranexamic acid can undergo nucleophilic substitution reactions.

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).
    • Major products depend on the specific reaction conditions but may include derivatives with modified functional groups.
  • Scientific Research Applications

      Medicine: Tranexamic acid is widely used to prevent excessive bleeding during surgeries, trauma, and dental procedures. It stabilizes blood clots by inhibiting fibrinolysis.

      Hematology: It is employed in treating bleeding disorders such as hemophilia and menorrhagia.

      Dermatology: Tranexamic acid is used topically to reduce hyperpigmentation and melasma.

      Cosmetic Dermatology: It has gained popularity in skincare products for its skin-brightening effects.

      Research: Scientists study its role in cancer therapy, traumatic brain injury, and other conditions.

  • Mechanism of Action

    • Tranexamic acid competitively inhibits plasminogen activation, preventing the conversion of plasminogen to plasmin. Plasmin is responsible for fibrinolysis, so inhibiting it helps maintain clot stability.
    • It binds to lysine-binding sites on plasminogen, preventing its activation and subsequent fibrin degradation.
  • Comparison with Similar Compounds

    • Tranexamic acid is unique due to its specific mechanism of action and its well-established safety profile.
    • Similar compounds include aminocaproic acid (ε-aminocaproic acid) and aprotinin, both of which also inhibit fibrinolysis but have different chemical structures.

    Properties

    Molecular Formula

    C11H22N2O

    Molecular Weight

    198.31 g/mol

    IUPAC Name

    4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide

    InChI

    InChI=1S/C11H22N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14)

    InChI Key

    MDBCHNJDGRACES-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)NC(=O)C1CCC(CC1)CN

    Origin of Product

    United States

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